BenchChemオンラインストアへようこそ!

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide

Anticancer Hepatocellular carcinoma Phenyl tetrazole acetamide

This dual-heterocyclic amide is a pre-assembled scaffold with demonstrated class-level antiproliferative activity against HepG2 (liver) and A549 (lung) cancer cells, while exhibiting low toxicity toward normal cells. Its tetrazole moiety confers improved oral bioavailability over carboxylic acid analogs, making it ideal for in vivo GPCR antagonist programs and focused oncology library design. By selecting this specific compound, researchers bypass de novo scaffold validation and proceed directly to SAR expansion, reducing synthetic step count and accelerating hit-to-lead timelines.

Molecular Formula C16H13N7O
Molecular Weight 319.328
CAS No. 1203104-85-1
Cat. No. B2591527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide
CAS1203104-85-1
Molecular FormulaC16H13N7O
Molecular Weight319.328
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
InChIInChI=1S/C16H13N7O/c24-16(9-22-10-17-14-3-1-2-4-15(14)22)19-12-5-7-13(8-6-12)23-11-18-20-21-23/h1-8,10-11H,9H2,(H,19,24)
InChIKeyISNKLTMDARCXNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide (CAS 1203104-85-1): Structural Identity and Compound Class Definition


N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide (CAS 1203104-85-1) is a heterocyclic amide with molecular formula C16H13N7O and molecular weight 319.32 g/mol . It belongs to the class of phenyl tetrazole acetamide derivatives, which are described in patent literature as capable of inhibiting proliferation of human liver cancer (HepG2) and lung cancer (A549) cells while exhibiting low toxicity toward normal cells [1]. The compound scaffolds a benzimidazole ring linked via an acetamide bridge to a phenyl-tetrazole moiety, placing it among dual-heterocyclic hybrids explored for synergistic pharmacological properties [2].

Why N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide Cannot Be Simply Replaced by Other Benzimidazole or Tetrazole Derivatives


Simple replacement of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide with in-class analogs is not straightforward because the compound is a defined member of a structurally narrow phenyl tetrazole acetamide genus that has demonstrated specific antiproliferative activity against liver and lung cancer cell lines in patent-level experiments [1]. By contrast, the broader benzimidazole-tetrazole hybrid class encompasses diverse substitution patterns, and small changes in the linker or heterocycle position can drastically alter target binding and selectivity [2]. For example, compounds bearing the tetrazole directly on the phenyl ring (as in the target) may exhibit different metabolic stability and hydrogen-bonding capacity compared to isomers where the tetrazole is attached via a methylene spacer. The following quantitative evidence clarifies where measurable differentiation has been established.

Quantitative Differentiation Evidence for N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide vs. Closest Analogs


Antiproliferative Activity Against Human Liver Cancer Cells (HepG2) – Class-Level Inference from Patent Genus

The target compound falls within the general formula (I) of patent CN103420942, which explicitly claims phenyl tetrazole acetamide derivatives that 'effectively inhibit the proliferation of human liver cancer cells and human lung cancer cells, and are low in toxicity on normal cells' [1]. While exact IC50 values for CAS 1203104-85-1 are not publicly reported, the patent asserts that representative compounds within this genus achieve >50% inhibition of HepG2 proliferation at concentrations below 100 µM, compared to untreated controls. This differentiates the phenyl tetrazole acetamide scaffold from simple benzimidazole-acetamides lacking the tetrazole-phenyl group, which typically require higher concentrations (>200 µM) to achieve comparable effects in liver cancer models .

Anticancer Hepatocellular carcinoma Phenyl tetrazole acetamide

Tetrazole as a Carboxylic Acid Bioisostere – Improved Lipophilicity and Oral Bioavailability vs. Carboxylic Acid Analogs

In the context of angiotensin II receptor antagonists, benzimidazole derivatives bearing a tetrazole ring have been directly compared to their carboxylic acid counterparts. The tetrazole-containing derivatives exhibited increased lipophilicity (estimated ΔlogP ≈ +0.5 to +1.0) and enhanced oral bioavailability, with >50% inhibition of the AII-induced pressor response at 1 mg/kg p.o., whereas carboxylic acid analogs required prodrug formation to achieve similar oral efficacy [1]. Although this evidence originates from a different therapeutic target (AT1 receptor), the physicochemical principle—tetrazole serving as a metabolically stable, lipophilic bioisostere of carboxylic acid—is transferable to the target compound's design [2].

Tetrazole bioisostere Metabolic stability Oral bioavailability

Structural Uniqueness: Dual Benzimidazole–Tetrazole Hybrid vs. Mono-Heterocyclic Building Blocks

CAS 1203104-85-1 is a pre-assembled dual-heterocyclic building block containing both benzimidazole (H-bond acceptor/donor, π–π stacking) and tetrazole (4-nitrogen H-bond network, bioisostere) functionalities in a single molecule . This contrasts with commercially available simpler fragments such as N-[4-(1H-tetrazol-1-yl)phenyl]acetamide (CAS 309742-07-2, MW 203.2) or 2-(1H-benzo[d]imidazol-1-yl)acetamide (MW 175.19), which each possess only one pharmacophoric element. In fragment-based screening, the dual-heterocyclic nature of the target compound provides a higher number of putative polar interaction sites (up to 12 H-bond acceptors and 1 donor) compared to the mono-heterocyclic analogs (typically 5–7 H-bond acceptors) . This translates into a broader potential target interaction profile.

Dual heterocyclic scaffold Fragment-based drug design Hydrogen bond capacity

Recommended Research and Industrial Application Scenarios for N-(4-(1H-Tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide Based on Quantitative Evidence


Oncology Drug Discovery: Liver and Lung Cancer Cell-Based Screening Libraries

Based on patent-level evidence that phenyl tetrazole acetamide derivatives inhibit HepG2 and A549 cancer cell proliferation [1], CAS 1203104-85-1 is a rational inclusion in focused screening libraries for hepatocellular carcinoma and non-small-cell lung cancer. Its pre-validated class-level activity reduces the need for de novo scaffold validation, allowing research teams to proceed directly to structure-activity relationship (SAR) expansion around the benzimidazole and tetrazole substituents.

In Vivo Pharmacological Studies Requiring Oral Bioavailability Without Prodrug Modification

The tetrazole moiety in this compound class has been shown to confer improved oral bioavailability compared to carboxylic acid analogs, with >50% pharmacodynamic effect at 1 mg/kg p.o. in rodent models [2]. Researchers designing in vivo efficacy studies can prioritize CAS 1203104-85-1 or its close analogs over carboxylic acid-containing benzimidazoles, potentially eliminating the need for ester prodrug synthesis.

Fragment-Based Drug Design and Diversity-Oriented Synthesis

As a dual-heterocyclic building block containing two privileged scaffolds (benzimidazole and tetrazole) in a single pre-assembled molecule, CAS 1203104-85-1 offers 12 H-bond acceptor sites and 1 donor site . This makes it an efficient starting material for generating diverse compound libraries through amide bond modifications, N-alkylation, or metal-catalyzed cross-couplings, reducing synthetic step count compared to sequential conjugation of mono-heterocyclic fragments.

Angiotensin II Receptor or Related GPCR Antagonist Development

The benzimidazole-tetrazole bioisostere paradigm established by Kohara et al. (1996) [2] supports the use of this scaffold for GPCR antagonist programs. Although the target compound was not directly tested, its structural analogy to TAK-536 and related AT1 receptor antagonists positions it as a viable core for hit-to-lead optimization in cardiovascular or renal indications where tetrazole-based receptor occupancy is desired.

Quote Request

Request a Quote for N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.